2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride
Overview
Description
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride is a synthetic organic compound with significant potential in various scientific fields. This compound is characterized by its complex quinoline structure, which includes a chloro and fluorophenyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and fluorophenyl groups. The final step involves the acylation of the quinoline derivative to form the acetic acid moiety, which is then converted to its hydrochloride salt.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The chloro and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using thionyl chloride, while fluorination can be done using fluorobenzene derivatives.
Acylation: The acylation of the quinoline derivative is typically carried out using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro or fluorophenyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its quinoline core.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-Chloro-4-(2-fluorophenyl)quinolin-3-yl]acetic acid
- 2-[6-Chloro-4-(2-methylphenyl)quinolin-3-yl]acetic acid
- 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]propionic acid
Uniqueness
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride is unique due to the specific combination of chloro and fluorophenyl groups, which confer distinct electronic and steric properties. These features enhance its binding affinity to biological targets and its stability under various conditions, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2.ClH/c1-10-13(9-17(22)23)18(12-4-2-3-5-15(12)20)14-8-11(19)6-7-16(14)21-10;/h2-8H,9H2,1H3,(H,22,23);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKSNKGDMYEKHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3F)CC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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